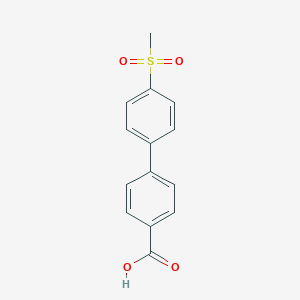

4-(4-Methylsulfonylphenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylsulfonylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c1-19(17,18)13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBUYGJDNKPSAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602489 | |

| Record name | 4'-(Methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16734-98-8 | |

| Record name | 4'-(Methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Methylsulfonylphenyl Benzoic Acid

Established Synthetic Routes for 4-(4-Methylsulfonylphenyl)benzoic Acid Precursors

Synthesis from 4-Methylsulfonylacetophenone Derivatives

One potential route to this compound involves the transformation of the acetyl group in 4-methylsulfonylacetophenone. The haloform reaction is a classic organic reaction that converts methyl ketones into carboxylic acids with one less carbon atom. This reaction proceeds by the exhaustive halogenation of the methyl group under basic conditions, followed by the cleavage of the resulting trihalomethyl ketone to yield a carboxylate and a haloform.

While a specific literature procedure for the haloform reaction on 4-methylsulfonylacetophenone to directly yield this compound is not extensively documented, the general applicability of this reaction to methyl ketones makes it a highly plausible synthetic pathway. The reaction would typically involve treating 4-methylsulfonylacetophenone with a halogen (such as bromine or chlorine) in the presence of a strong base like sodium hydroxide (B78521).

Table 1: Representative Conditions for a Plausible Haloform Reaction

| Starting Material | Reagents | Solvent | Temperature | Product |

| 4-Methylsulfonylacetophenone | Bromine, Sodium Hydroxide | Water/Dioxane | Room Temperature to mild heating | This compound |

Preparation via Oxidation of Methylthio-Containing Benzoic Acids

A well-established and efficient method for the synthesis of this compound involves the oxidation of the corresponding methylthio precursor, 4-(4-methylthio)phenylbenzoic acid. The sulfur atom in the methylthio group is readily oxidized to the sulfone oxidation state using various oxidizing agents. A common and effective oxidant for this transformation is hydrogen peroxide in an acidic medium, such as acetic acid.

This method offers a straightforward approach as the biaryl core is pre-formed, and the synthesis focuses on the functional group interconversion at the sulfur atom. The reaction is typically clean and provides high yields of the desired product.

A detailed experimental procedure involves dissolving 4-(methylthio)-benzoic acid in glacial acetic acid, followed by the gradual addition of hydrogen peroxide. The reaction mixture is then heated to ensure complete oxidation. The product, being a solid, often precipitates from the reaction mixture upon cooling and can be isolated by filtration.

Table 2: Experimental Data for the Oxidation of 4-(4-methylthio)phenylbenzoic acid

| Starting Material | Oxidizing Agent | Solvent | Reaction Time | Yield (%) |

| 4-(methylthio)-benzoic acid | 30% Hydrogen Peroxide | Glacial Acetic Acid | 1.5 hours at 70-100°C | 88.1 |

Strategies Involving Sulfonylation and Subsequent Carboxylic Acid Formation

Another strategic approach to the synthesis of this compound involves the introduction of the methylsulfonyl group onto a pre-existing benzoic acid framework through sulfonylation reactions. While direct sulfonylation of 4-phenylbenzoic acid with methanesulfonyl chloride under Friedel-Crafts conditions is a conceivable route, the literature does not provide extensive examples of this specific transformation. Challenges such as regioselectivity and the deactivating effect of the carboxylic acid group on the aromatic ring might complicate this approach.

A more multi-step, yet viable, strategy could involve the sulfonylation of a more activated precursor, followed by transformations to introduce the carboxylic acid functionality. For instance, a multi-step synthesis starting from p-toluenesulfonyl chloride has been reported to yield substituted methylsulfonylbenzoic acids, involving steps like methylation, halogenation, nitration, and finally oxidation of a methyl group to a carboxylic acid. Although not a direct sulfonylation of a benzoic acid derivative, this highlights the strategic introduction of the sulfonyl group prior to the formation of the carboxylic acid.

Due to the lack of direct and high-yielding examples in the reviewed literature for the direct sulfonylation of 4-phenylbenzoic acid to the target compound, this route remains less established compared to the oxidation of the methylthio precursor.

Novel Synthetic Approaches and Optimization Studies

Visible-Light-Induced Coupling Reactions for Benzoic Acid Derivatives

The field of photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions. Visible-light-induced coupling reactions offer an alternative to traditional transition-metal-catalyzed methods. These reactions often proceed via radical intermediates, enabling unique bond disconnections.

In the context of synthesizing this compound, visible-light-induced cross-coupling reactions could potentially be employed to form the biaryl C-C bond. For example, a reaction between a suitable benzoic acid derivative and a sulfonylated aromatic partner could be envisioned. However, the current body of literature on visible-light-induced reactions for benzoic acid derivatives primarily focuses on transformations such as acylative couplings to form dihydrochalcones or decarboxylative arylations. While these are significant advancements, specific methodologies for the direct synthesis of this compound via photocatalytic C-H arylation or a similar cross-coupling strategy are not yet well-documented. Further research in this area could lead to more sustainable and efficient synthetic routes.

Palladium-Catalyzed Arylation and Related Methodologies for Sulfonylphenyl Moieties

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, stand as one of the most robust and versatile methods for the synthesis of biaryl compounds. This methodology allows for the efficient formation of a carbon-carbon bond between two aromatic rings, making it highly suitable for the synthesis of this compound.

The general approach involves the coupling of an aryl halide or triflate with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, two primary disconnection strategies are possible:

Coupling of a 4-halobenzoic acid derivative (e.g., 4-bromobenzoic acid or 4-iodobenzoic acid) with (4-methylsulfonylphenyl)boronic acid.

Coupling of a 4-halo(methyl)sulfone (e.g., (4-bromophenyl)(methyl)sulfone) with 4-carboxyphenylboronic acid.

A wide variety of palladium catalysts and ligands have been developed to facilitate these couplings, often with high yields and excellent functional group tolerance. The choice of catalyst, ligand, base, and solvent can be optimized to achieve the desired outcome.

Table 3: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling

| Aryl Halide/Triflate | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent |

| 4-Bromobenzoic acid | (4-Methylsulfonylphenyl)boronic acid | Pd(OAc)₂ or Pd₂(dba)₃ | Phosphine ligands (e.g., SPhos, XPhos) | K₂CO₃ or K₃PO₄ | Toluene/Water or Dioxane/Water |

| (4-Bromophenyl)(methyl)sulfone | 4-Carboxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol (B145695)/Water |

This powerful and predictable methodology remains a cornerstone for the synthesis of this compound and its analogues in both academic and industrial settings.

Improved Industrial Synthesis Processes

The industrial preparation of 4-(methylsulfonyl)benzoic acid derivatives, which are key intermediates for various chemical products, has been the subject of process optimization to improve efficiency and yield. One improved method focuses on the synthesis of the related compound, 2-chloro-4-methylsulfonylbenzoic acid. This process involves the oxidation of a precursor, which can be achieved using hydrogen peroxide in the presence of a catalyst like sodium tungstate. The reaction is typically conducted at a controlled temperature, for instance, around 60°C. Following the oxidation, the process often involves hydrolysis steps to convert intermediate esters into the final carboxylic acid. For example, a toluene solution containing the ester can be heated to reflux with aqueous sodium hydroxide to facilitate the hydrolysis. The reaction mixture is then cooled and acidified, often with sulfuric acid, to precipitate the final product. This product is subsequently filtered, washed, and dried to yield the desired substituted 4-methylsulfonylbenzoic acid. These optimized procedures are designed to be suitable for large-scale industrial production.

Derivatization Strategies for this compound Analogs

The carboxylic acid group of this compound serves as a versatile handle for a wide range of chemical modifications, allowing for the synthesis of diverse analogs. These derivatization strategies are crucial for developing new compounds with tailored properties. The transformations typically begin with the activation of the carboxylic acid, often by converting it into a more reactive acyl chloride.

Synthesis of Amide and Ester Derivatives

The formation of amide and ester derivatives from this compound is a fundamental transformation in organic synthesis. The most common approach involves a two-step process. First, the carboxylic acid is converted into its more reactive acyl chloride derivative, 4-(4-methylsulfonylphenyl)benzoyl chloride. This is typically achieved by refluxing the acid with thionyl chloride (SOCl₂).

Once the acyl chloride is formed, it can be readily reacted with a variety of nucleophiles to produce the desired derivatives:

Amides are synthesized by reacting the acyl chloride with primary or secondary amines. This reaction is a standard method for forming the robust amide bond.

Esters are prepared by reacting the acyl chloride with alcohols. The reaction proceeds efficiently to yield the corresponding ester derivative.

These direct acylation methods are widely used due to their reliability and the high reactivity of the acyl chloride intermediate.

Table 1: General Synthesis of Amide and Ester Derivatives

| Derivative Class | Step 1: Reagent | Step 2: Nucleophile | Product Type |

|---|---|---|---|

| Amide | Thionyl Chloride | Amine (R-NH₂) | 4-(4-Methylsulfonylphenyl)-N-(R)benzamide |

Formation of Acylthiourea and Thiazolidinone Compounds

A significant derivatization pathway for benzoic acid analogs involves the synthesis of acylthioureas, which are key intermediates for constructing various heterocyclic systems, including thiazolidinones. The synthesis begins with the corresponding benzoyl chloride, such as 2-chloro-4-(methylsulfonyl)benzoyl chloride.

The key steps are:

Acyl Isothiocyanate Formation : The benzoyl chloride is reacted with ammonium (B1175870) thiocyanate in a suitable solvent like acetone. This reaction generates a reactive acyl isothiocyanate intermediate in situ.

Acylthiourea Synthesis : The intermediate is not isolated but is directly treated with a substituted aromatic amine. This leads to the formation of N-arylcarbamothioyl benzamide derivatives, which are a class of acylthioureas.

Cyclocondensation to Thiazolidinones : The synthesized acylthiourea derivatives are then subjected to cyclocondensation. By reacting them with a compound such as tert-butyl chloroacetate, the 1,3-thiazolidin-4-one ring is formed.

This multi-step process provides a reliable route to complex heterocyclic structures from the basic benzoic acid framework.

Table 2: Synthesis of Acylthiourea and Thiazolidinone Derivatives

| Compound Type | Key Reagents | Intermediate | Final Product Class |

|---|---|---|---|

| Acylthiourea | 1. Ammonium thiocyanate2. Substituted amine | Acyl isothiocyanate | N-(arylcarbamothioyl)benzamides |

Incorporation into Heterocyclic Systems (e.g., Triazoles, Thiazoles, Pyrazoles)

The this compound scaffold can be integrated into a variety of important heterocyclic ring systems. These syntheses often leverage the carboxylic acid functionality to build the new ring.

Triazoles: The synthesis of 1,2,4-triazole derivatives often begins by converting the benzoic acid into its corresponding hydrazide. This is achieved by first esterifying the acid (e.g., with methanol and sulfuric acid) and then reacting the resulting methyl benzoate with hydrazine hydrate. The benzoic acid hydrazide is a crucial building block. From there, the triazole ring can be formed through cyclization. For example, reaction with carbon disulfide and potassium hydroxide yields a potassium dithiocarbazinate salt, which upon treatment with excess hydrazine hydrate, cyclizes to form a 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative.

Thiazoles: Thiazole (B1198619) rings can be attached to the 4-(methylsulfonyl)phenyl moiety through various synthetic routes. One common method is the Hantzsch thiazole synthesis. A typical pathway involves reacting a thiourea or thioamide with an α-haloketone. For example, 1-(4-(methylsulfonyl)phenyl)ethan-1-one can be halogenated and then condensed with a thioamide to build the thiazole ring. The resulting compounds are often 2-hydrazinylthiazole derivatives, which can be further modified.

Pyrazoles: Pyrazole derivatives are frequently synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. To incorporate the this compound structure, a multi-step synthesis can be employed. For instance, a related precursor like 4-hydrazinobenzoic acid can be reacted with a β-diketone or an α,β-unsaturated ketone. Alternatively, a chalcone derived from a 4-(methylsulfonyl)acetophenone can be reacted with hydrazine hydrate or a substituted hydrazine to yield the corresponding pyrazole or pyrazoline ring.

Table 3: Selected Heterocyclic Derivatives

| Heterocycle | Starting Material (Derivative) | Key Reagents for Ring Formation | Resulting Structure Example |

|---|---|---|---|

| Triazole | This compound hydrazide | Carbon disulfide, KOH, Hydrazine hydrate | 4-Amino-5-(4-(methylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol |

| Thiazole | 1-(4-(Methylsulfonyl)phenyl)ethan-1-one | Thiosemicarbazide, α-haloketone | 2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)thiazole derivatives |

| Pyrazole | 4-(Methylsulfonyl)acetophenone-derived chalcone | Hydrazine hydrate | Pyrazole derivatives containing the 4-(methylsulfonyl)phenyl group |

Development of Sulfonamidobenzoic Acid Derivatives

In addition to the sulfone (methylsulfonyl) group, the structurally related sulfonamide moiety is of significant interest. The development of sulfonamidobenzoic acid derivatives involves synthetic routes that establish a sulfonamide linkage (-SO₂NH-). These compounds are analogs where the methylsulfonyl group of the parent acid is conceptually replaced by a sulfonamide group.

A common strategy starts with a molecule that already contains a sulfonyl chloride (-SO₂Cl) group, which is then reacted with an aminobenzoic acid. For instance, 4-(1,3-dioxoisoindolin-2-yl)phenylsulfonyl chloride can be reacted with ethyl 4-aminobenzoate to form a sulfonamide linkage. The resulting ester, ethyl 4-(4-(1,3-dioxoisoindolin-2-yl)phenylsulfonamido)benzoate, can then be hydrolyzed using a base like sodium hydroxide, followed by acidification, to yield the final 4-(4-(1,3-dioxoisoindolin-2-yl)phenylsulfonamido)benzoic acid. This product can be further modified, for example, by changing the phthalimide group to develop other derivatives.

This approach highlights the synthesis of benzoic acids containing a sulfonamide group, representing a distinct but related class of compounds to this compound.

Table 4: Synthesis of a Sulfonamidobenzoic Acid Derivative

| Step | Reactant A | Reactant B | Product |

|---|---|---|---|

| 1. Sulfonamide Formation | 4-(1,3-Dioxoisoindolin-2-yl)phenylsulfonyl chloride | Ethyl 4-aminobenzoate | Ethyl 4-(4-(1,3-dioxoisoindolin-2-yl)phenylsulfonamido)benzoate |

| 2. Hydrolysis | Ethyl 4-(4-(1,3-dioxoisoindolin-2-yl)phenylsulfonamido)benzoate | Sodium hydroxide, then HCl | 4-(4-(1,3-Dioxoisoindolin-2-yl)phenylsulfonamido)benzoic acid |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 4 Methylsulfonylphenyl Benzoic Acid and Its Analogs

Investigation of Substituent Effects on Biological Activity

The methylsulfonyl (SO2Me) group is a critical pharmacophore, and its position on the phenyl ring significantly influences biological activity and selectivity. nih.gov In studies of related diaryl compounds targeting enzymes like cyclooxygenase (COX), placing the methylsulfonyl group at the para-position of a phenyl ring is often crucial for potent and selective inhibition. nih.gov For instance, in a series of 1-((methylsulfonyl)phenyl)-2-phenylacetylene regioisomers, the isozyme selectivity was found to be dependent on the position of the SO2Me group. nih.gov Similarly, for 1,3-diarylprop-2-en-1-one derivatives, the presence of the SO2Me group on the C-1 phenyl ring resulted in better COX-2 inhibitory potency and selectivity. nih.gov

Modification of the sulfonyl group itself can also alter the activity. Replacing it with other functional groups or changing its electronic properties can lead to significant changes in how the molecule interacts with its target. For example, in the development of anticancer agents based on 4-phenyl-1-benzenesulfonylimidazolidinones, the introduction of various electron-donating or withdrawing substituents on the benzenesulfonyl motif had a pronounced effect on cytotoxicity. nih.gov Quantitative structure-activity relationship (QSAR) studies of these analogs revealed that the volume of the substituent was well-correlated with activity, suggesting that steric factors play a key role. nih.gov

The benzoic acid portion of the molecule is fundamental for its interaction with many biological targets, often acting as a key anchoring point. iomcworld.com In the context of COX enzymes, the carboxylic acid group of non-steroidal anti-inflammatory drugs (NSAIDs) typically forms a crucial salt bridge with a conserved arginine residue (Arg120) at the entrance of the enzyme's active site. nih.gov This interaction helps to orient the rest of the molecule within the hydrophobic channel of the active site, facilitating inhibition. nih.gov

The acidic nature of the carboxylic acid group allows it to donate a proton and exist as a carboxylate anion at physiological pH, which is essential for forming ionic bonds with positively charged residues in a receptor or enzyme. cymitquimica.com In studies of local anesthetics derived from benzoic acid, this moiety is part of the lipophilic portion of the molecule, which is important for binding to channel receptor proteins. pharmacy180.com Modifications to the benzoic acid, such as esterification or conversion to an amide, can dramatically alter the binding affinity and pharmacokinetic properties of the compound. For instance, amides are generally more resistant to metabolic hydrolysis than esters. pharmacy180.com

Furthermore, the planarity of the phenyl ring in the benzoic acid moiety facilitates binding to the binding pockets of drug targets. iomcworld.com In the design of inhibitors for protein kinase CK2, derivatives of 4-(thiazol-5-yl)benzoic acid demonstrated that the carboxylic acid was a key feature for potent inhibition. nih.gov

Substituting the phenyl rings with various chemical groups can fine-tune the electronic, steric, and hydrophobic properties of the molecule, thereby influencing its biological activity. mdpi.com The introduction of different substituents can lead to enhanced potency, improved selectivity, or altered pharmacokinetic profiles. mdpi.commdpi.com

In many classes of diaryl compounds, the nature and position of substituents on the phenyl rings are critical determinants of activity. mdpi.com For example, in a series of 2,4,5-triarylimidazoles designed as COX-2 inhibitors, the inhibitory potency and selectivity were dependent on the substituent on the C-2 phenyl ring, with an order of selectivity being OH > F > OMe > H. nih.gov Similarly, for 1,3-diarylurea derivatives, the presence of a hydrogen bond acceptor like a methoxy (B1213986) or fluorine substituent at the para-position of the N-3 phenyl ring was found to improve the potency and selectivity of COX-2 inhibition. nih.gov

SAR Analysis of Specific Biological Targets or Pathways Related to Benzoic Acid Derivatives

The 4-(4-methylsulfonylphenyl)benzoic acid scaffold has been explored for its activity against several important biological targets, most notably cyclooxygenase enzymes and certain G-protein-coupled receptors.

A significant area of research for compounds containing the 4-(methylsulfonyl)phenyl moiety has been the development of selective COX-2 inhibitors. researchgate.net The COX enzyme exists in two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is primarily involved in inflammation. nih.gov Therefore, selective inhibition of COX-2 over COX-1 is a desirable property for anti-inflammatory drugs to reduce gastrointestinal side effects associated with traditional NSAIDs. researchgate.netnih.gov

The 4-(methylsulfonyl)phenyl group is a key feature of several selective COX-2 inhibitors, often referred to as "coxibs," such as rofecoxib (B1684582). nih.govresearchgate.net Structure-activity relationship studies have consistently shown that this specific structural motif is critical for high COX-2 selectivity. nih.gov The sulfonyl group is thought to interact with a secondary pocket in the COX-2 active site that is not present in COX-1, thereby conferring selectivity.

The table below summarizes the in vitro COX-1 and COX-2 inhibitory activities of rofecoxib and other relevant compounds.

Data sourced from multiple studies for illustrative purposes. nih.govnih.gov

Beyond COX inhibition, derivatives of benzoic acid have been investigated as antagonists for various G-protein-coupled receptors (GPCRs), which are a large family of cell surface receptors involved in numerous physiological processes. nih.govfrontiersin.org

GPR84: This receptor is primarily expressed on immune cells and has been implicated in inflammatory responses. Antagonists of GPR84 are being explored as potential treatments for inflammatory diseases. nih.govacs.org Structure-activity relationship studies on a series of 1,2,4-triazine-based GPR84 antagonists, which incorporated a benzoic acid moiety, have been conducted to improve potency and drug-like properties. nih.govacs.org These studies help in understanding the binding mode of antagonists to GPR84 and provide a basis for further optimization. nih.gov

EP4 Receptor: The prostaglandin (B15479496) E2 receptor 4 (EP4) is another GPCR target involved in inflammation, pain, and cancer. nih.gov Blockade of the PGE2-EP4 signaling pathway is a promising therapeutic strategy. nih.gov Novel series of compounds, some featuring a carboxamido-benzoic acid skeleton, have been identified as potent and selective EP4 antagonists. nih.gov For example, the introduction of a trifluoromethyl group on a benzene (B151609) ring in one such series led to superior antagonistic activity against EP4. nih.gov

The table below presents data on the antagonistic activity of selected compounds against the human EP4 receptor.

Data compiled from studies on EP4 antagonists. nih.govnih.gov

Interactions with Other Enzyme Systems (e.g., HMG-CoA Reductase, Acetyl-CoA Carboxylase, Carbonic Anhydrase-III)

While the primary therapeutic targets of this compound analogs are often cyclooxygenase enzymes, their chemical structure suggests potential interactions with other significant enzyme systems. The diaryl sulfone framework is a versatile scaffold found in a variety of biologically active compounds. researchgate.netorganic-chemistry.org

HMG-CoA Reductase: The rate-limiting enzyme in cholesterol biosynthesis, HMG-CoA reductase, is the target of statin drugs. dovepress.com The design of novel HMG-CoA reductase inhibitors often involves creating molecules that can effectively occupy the enzyme's active site. Structure-activity relationship studies of statins have highlighted the importance of specific hydrophobic and polar interactions. Although direct inhibition of HMG-CoA reductase by this compound has not been extensively documented, its diaryl structure presents a scaffold that could be modified to fit the enzyme's active site. For instance, the design of 4-sulfamoyl pyrroles as hepatoselective HMG-CoA reductase inhibitors demonstrates that the sulfonyl-containing moiety can be incorporated into potent statins. researchgate.netnih.gov The two phenyl rings of the core structure could be functionalized to mimic the interactions of existing statins, while the sulfonyl group could influence properties like polarity and solubility.

Acetyl-CoA Carboxylase (ACC): As a key enzyme in fatty acid synthesis and oxidation, ACC is a target for therapeutics aimed at metabolic disorders. columbia.edubellbrooklabs.com Inhibitors of ACC often feature a heterocyclic core with specific substitutions that interact with the enzyme's active site. nih.gov The α-aryl-keto-enol class of ACC inhibitors, for example, contains a trisubstituted phenyl ring. nih.gov While structurally distinct, the diaryl scaffold of this compound could serve as a starting point for designing ACC inhibitors. The key would be to introduce functional groups that match the pharmacophore model for ACC inhibition, which typically includes hydrogen bond donors and acceptors, as well as hydrophobic regions.

Carbonic Anhydrase-III (CA-III): Carbonic anhydrases are a family of zinc-containing metalloenzymes involved in various physiological processes. nih.gov Sulfonamides are a well-established class of carbonic anhydrase inhibitors, with the sulfonamide group coordinating to the zinc ion in the active site. nih.govacs.org The methylsulfonyl group in this compound is a sulfone, not a sulfonamide. However, the broader class of organosulfur compounds, including sulfones, has been explored for various biological activities. researchgate.net Sulfonamides derived from benzoic acid have shown inhibitory activity against several CA isoforms. nih.gov While CA-III is known to be the least sensitive to classical sulfonamide inhibitors among the cytosolic isoforms, the exploration of novel scaffolds is an ongoing area of research. The diaryl sulfone structure could potentially be modified, for instance, by converting the carboxylic acid to a sulfonamide, to target specific CA isoforms.

Rational Design Principles for Novel Analogs

The development of novel analogs of this compound is guided by established medicinal chemistry principles to optimize potency, selectivity, and pharmacokinetic properties.

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a cornerstone of rational drug design. drughunter.comnih.gov This approach can lead to compounds with improved efficacy, reduced side effects, or better metabolic stability. For this compound, several key functional groups can be considered for bioisosteric replacement.

The carboxylic acid group is a primary point for modification. It is often replaced to enhance membrane permeability and oral bioavailability. nih.gov Common bioisosteres for the carboxylic acid moiety include tetrazoles, hydroxamic acids, and sulfonamides, each offering a different acidity and spatial arrangement of hydrogen bond donors and acceptors. drughunter.comopenaccessjournals.com

The methylsulfonyl group is another key functional component. Its replacement can influence the electronic properties, conformation, and metabolic stability of the molecule. Potential bioisosteres for the methylsulfonyl group are presented in the table below.

Finally, the phenyl rings can be replaced with various heteroaromatic rings (e.g., pyridine, thiophene, pyrazole) to modulate binding interactions, solubility, and metabolic profile.

Below is an interactive table summarizing potential bioisosteric replacements for the key functional groups of this compound.

| Functional Group | Potential Bioisosteric Replacements | Potential Impact |

| Carboxylic Acid (-COOH) | Tetrazole, Acylsulfonamide, Hydroxamic Acid, Squaric Acid | Modulate acidity (pKa), improve metabolic stability, alter hydrogen bonding capacity |

| Methylsulfonyl (-SO₂CH₃) | Sulfoximine (-S(O)(NH)CH₃), N-cyano-sulfonimidamide, Phosphonate | Alter polarity, hydrogen bonding potential, and steric profile |

| Phenyl Ring | Pyridine, Thiophene, Furan, Pyrrole, Thiazole (B1198619) | Introduce hydrogen bond donors/acceptors, modify lipophilicity, alter metabolic pathways, influence conformation |

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its biological activity. rsc.org For diaryl sulfone compounds like this compound, the relative orientation of the two phenyl rings is a key conformational feature. This orientation is defined by the torsional angles around the sulfur-carbon bonds.

The flexibility of the diaryl sulfone core allows the molecule to adopt various conformations, which can influence its binding affinity to different biological targets. nih.gov Studies on other diaryl compounds have shown that restricting or controlling this conformational freedom can lead to increased potency and selectivity. This can be achieved by introducing bulky substituents ortho to the sulfone bridge or by creating cyclic analogs where the two rings are tethered.

The conformational landscape of these analogs can be explored using computational methods, such as molecular mechanics and quantum mechanical calculations, to predict low-energy conformations. nih.gov These predicted structures can then be used in molecular docking studies to understand how different conformations interact with the active site of a target enzyme. The interplay between the flexibility of the ligand and the protein target is crucial for molecular recognition. rsc.org By understanding the conformational requirements for optimal binding, novel analogs with enhanced biological activity can be rationally designed.

Computational Modeling and Chemoinformatics in the Study of 4 4 Methylsulfonylphenyl Benzoic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as 4-(4-Methylsulfonylphenyl)benzoic acid, and a biological target, typically a protein receptor. The primary goal of molecular docking is to identify the correct binding geometry and estimate the binding affinity of the complex.

For compounds containing the 4-(methylsulfonyl)phenyl moiety, a common biological target explored is Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Docking studies on derivatives with this scaffold have revealed key interactions within the COX-2 active site. The methylsulfonyl group is often pivotal, inserting into a specific side pocket of the enzyme. The interactions are typically characterized by hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the sulfonyl oxygens can act as hydrogen bond acceptors, while the phenyl rings engage in hydrophobic interactions with nonpolar residues of the enzyme.

While specific docking studies exclusively on this compound are not extensively detailed in publicly available literature, insights can be drawn from closely related structures. For example, in many selective COX-2 inhibitors, the methylsulfonyl group interacts with residues like His90, Arg513, and Phe518. najah.edumdpi.com The benzoic acid portion of the molecule would likely form interactions with other residues in the active site, potentially through hydrogen bonding via its carboxylic acid group with residues such as Tyr355 and Ser530. najah.edu

A hypothetical docking of this compound into the COX-2 active site would likely show the methylsulfonylphenyl group occupying the selectivity pocket, with the benzoic acid moiety extending towards the main channel. The predicted binding energy, calculated by the docking software's scoring function, would provide an estimate of the binding affinity.

Table 1: Potential Interacting Residues for this compound in the COX-2 Active Site (Hypothetical)

| Functional Group of Ligand | Potential Interacting Residue(s) in COX-2 | Type of Interaction |

| Methylsulfonyl Group | His90, Arg513, Phe518, Val523 | Hydrogen Bonding, Hydrophobic |

| Benzoic Acid Group | Tyr355, Ser530, Arg120 | Hydrogen Bonding, Ionic |

| Phenyl Rings | Leu352, Val349, Ala527 | Hydrophobic, π-π Stacking |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, offering insights into the conformational stability of the complex and the dynamics of their binding interactions.

For a complex of this compound with a target like COX-2, an MD simulation would typically be run for a duration of nanoseconds to microseconds. The simulation would reveal how the ligand and protein adapt to each other's presence. Key analyses performed on the MD trajectory include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

The RMSD of the ligand and protein backbone atoms are monitored to assess the stability of the simulation. A stable RMSD plot over time suggests that the complex has reached equilibrium. researchgate.netnih.gov The RMSF plot, on the other hand, highlights the flexibility of different parts of the protein and ligand. Regions with high fluctuations are more flexible, while low-fluctuation regions are more stable. najah.edu

MD simulations on related COX-2 inhibitors have shown that the methylsulfonylphenyl group remains stably bound within the selectivity pocket throughout the simulation. najah.edu The interactions observed in the initial docked pose are often maintained, and new, transient interactions can also be identified. Water molecules in the active site can also play a crucial role in mediating ligand-protein interactions, and their dynamics are well-captured by MD simulations. najah.edu These simulations can confirm the stability of key hydrogen bonds and hydrophobic contacts, providing stronger evidence for the proposed binding mode. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

To develop a QSAR model for a class of compounds including this compound, a dataset of molecules with known biological activities (e.g., IC50 values for COX-2 inhibition) is required. For each molecule, a set of numerical descriptors representing its physicochemical properties is calculated. These descriptors can be electronic, steric, hydrophobic, or topological in nature.

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.govchitkara.edu.in A successful QSAR model can then be used to predict the activity of new, untested compounds. For a series of COX-2 inhibitors, a QSAR model might look like:

pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...

where pIC50 is the negative logarithm of the IC50 value, and c0, c1, c2 are coefficients determined by the regression analysis. The quality of the model is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov

Descriptor-Based Analysis of Structural Features

The descriptors used in a QSAR model provide valuable information about the structural features that are important for the biological activity. For COX-2 inhibitors with the 4-(methylsulfonyl)phenyl scaffold, key descriptors often include:

Electronic Descriptors: Parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be important. The presence of the electron-withdrawing methylsulfonyl group significantly influences the electronic properties of the molecule. chitkara.edu.in

Topological Descriptors: These describe the connectivity and shape of the molecule. Indices such as the Balaban topological index and Kier's shape indices have been found to be relevant in QSAR studies of anti-inflammatory compounds.

Quantum Chemical Descriptors: Properties like dipole moment, polarizability, and atomic charges can also contribute to the QSAR model.

By analyzing the contribution of each descriptor to the QSAR equation, researchers can understand which molecular properties enhance or diminish the biological activity, guiding the design of more potent compounds.

Table 2: Examples of Descriptors Used in QSAR Studies of Anti-inflammatory Agents

| Descriptor Type | Example Descriptor | Information Provided |

| Electronic | LUMO Energy | Electron accepting capability |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Hydrophobic | LogP | Partitioning between octanol (B41247) and water |

| Topological | Balaban Index (J) | Molecular branching and connectivity |

Energy Framework and Supramolecular Interaction Analysis

Energy framework analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal lattice. This analysis, often performed using software like CrystalExplorer, helps in understanding the forces that govern the packing of molecules in a solid state. The analysis calculates the electrostatic, polarization, dispersion, and repulsion energies between a central molecule and its neighbors.

Energy framework analysis provides a visual representation of these interactions as a network of cylinders, where the thickness of the cylinder is proportional to the strength of the interaction. nih.govnih.govmdpi.com This allows for a clear identification of the dominant packing motifs and the relative contributions of different types of intermolecular forces. Studies on cocrystals of etoricoxib (B1671761) (which contains a 4-(methylsulfonyl)phenyl group) with benzoic acid derivatives have shown that dispersion and electrostatic energies are the major contributors to the crystal stability. nih.gov A similar pattern would be anticipated for this compound.

In Silico Prediction of Potential Biological Targets and Mechanisms

Beyond studying interactions with known targets, computational methods can also be used to predict new potential biological targets for a given compound. This process, sometimes referred to as inverse docking or target fishing, involves screening the compound against a large database of protein structures. researchgate.net

For this compound, such an in silico screening could identify other proteins that have binding sites complementary to its structure. The prediction is based on the docking score and the similarity of the binding mode to that of known ligands of the potential targets.

Another approach is based on chemical similarity. By comparing the structure of this compound to databases of compounds with known biological activities, it is possible to infer potential targets and mechanisms of action. If the compound is structurally similar to known inhibitors of a particular enzyme, it is plausible that it may also inhibit that enzyme.

These in silico predictions can generate new hypotheses about the pharmacological profile of a compound, which can then be tested experimentally. This approach is particularly valuable in drug repurposing and in understanding the potential off-target effects of a molecule. For a molecule with the structural features of this compound, potential predicted targets could include other enzymes with hydrophobic pockets that can accommodate the methylsulfonylphenyl group, as well as proteins that bind carboxylic acids.

Analytical Methodologies for Research on 4 4 Methylsulfonylphenyl Benzoic Acid

Chromatographic Techniques

Chromatographic methods are essential for separating 4-(4-Methylsulfonylphenyl)benzoic acid from impurities and related substances. High-Performance Liquid Chromatography (HPLC) is the predominant technique, while Gas Chromatography (GC) may be used with certain modifications.

Reverse-phase HPLC (RP-HPLC) is a widely used and effective method for the analysis of benzoic acid derivatives. researchgate.netupb.ro The development of a robust HPLC method for this compound involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

Method Development: A typical RP-HPLC method would utilize a C18 column, which provides a nonpolar stationary phase suitable for retaining the aromatic compound. longdom.orgresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier such as acetonitrile (B52724) or methanol. longdom.orgresearchgate.netnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound and any potential impurities with different polarities. longdom.org Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the analyte exhibits maximum absorbance, such as 230 nm or 234 nm. longdom.orgresearchgate.net

Method Validation: Once developed, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability and suitability for its intended purpose. longdom.orgekb.eg Validation encompasses several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. ekb.eg

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. thaiscience.info This is typically evaluated over a range of concentrations, and the correlation coefficient (r²) should be close to 1. researchgate.netthaiscience.info

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, spiking a blank matrix with a known concentration of the analyte. thaiscience.info

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. thaiscience.info It is expressed as the relative standard deviation (%RSD) for a series of measurements. thaiscience.info

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. longdom.org

A summary of typical validation parameters for HPLC analysis of benzoic acid derivatives is presented below.

| Validation Parameter | Typical Acceptance Criteria | Description |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | Demonstrates a direct relationship between detector response and concentration. thaiscience.info |

| Accuracy (% Recovery) | 80% - 120% | Measures how close the experimental value is to the true value. ekb.eg |

| Precision (%RSD) | ≤ 2.0% | Indicates the repeatability and reproducibility of the method. longdom.org |

| LOD | Signal-to-Noise Ratio of 3:1 | The lowest concentration at which the analyte can be reliably detected. researchgate.net |

| LOQ | Signal-to-Noise Ratio of 10:1 | The lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.net |

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. openaccessjournals.com However, the direct analysis of polar, non-volatile compounds like carboxylic acids, including this compound, can be challenging. researchgate.net The high polarity of the carboxylic acid group can lead to poor peak shape and strong adsorption onto the GC column. researchgate.net

To overcome these issues, derivatization is typically required. researchgate.net This process involves chemically modifying the analyte to increase its volatility and thermal stability. For carboxylic acids, common derivatization methods include:

Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a catalyst to form a more volatile methyl ester.

Silylation: Reacting the acidic proton with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ester. nih.gov

Once derivatized, the compound can be analyzed using a GC system, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. researchgate.netnih.gov GC-MS provides both retention time data for quantification and mass spectral data for structural confirmation. nih.gov

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and assessing its purity.

NMR spectroscopy provides detailed information about the atomic framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons in different chemical environments. The aromatic region would display two sets of doublets, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The protons on the benzoic acid ring are deshielded by the electron-withdrawing carboxylic acid group, while the protons on the phenylsulfonyl ring are influenced by the strongly electron-withdrawing sulfonyl group. The methyl group of the sulfonyl moiety would appear as a sharp singlet in the upfield region. The acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield chemical shift. docbrown.info

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. docbrown.info For this compound, distinct signals would be observed for each unique carbon atom. The carbonyl carbon of the carboxylic acid would appear at a highly deshielded chemical shift (typically >165 ppm). docbrown.info The spectrum would also show signals for the quaternary carbons attached to the carboxyl and sulfonyl groups, as well as for the protonated aromatic carbons. The methyl carbon of the sulfonyl group would resonate in the upfield region of the spectrum. rsc.org

¹⁷O NMR: While less common, ¹⁷O NMR could be used to probe the oxygen environments of the carboxylic acid and sulfonyl groups, but its low natural abundance and quadrupolar nature make it a specialized technique.

The following table summarizes the predicted NMR chemical shifts for this compound.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | > 12.0 | Broad Singlet | -COOH |

| ¹H | ~ 8.2 - 7.8 | Multiplets (AA'BB' systems) | Aromatic Protons |

| ¹H | ~ 3.1 | Singlet | -SO₂CH₃ |

| ¹³C | > 165 | Singlet | C=O |

| ¹³C | ~ 145 - 125 | Multiple Singlets | Aromatic Carbons |

| ¹³C | ~ 44 | Singlet | -SO₂CH₃ |

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. For this compound (Molecular Weight: 276.31 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 276.

Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. The fragmentation pattern provides a "fingerprint" that helps confirm the structure. chemguide.co.uk Key fragmentation pathways for aromatic carboxylic acids involve the loss of small, stable neutral molecules or radicals. libretexts.orgdocbrown.info

Expected key fragments for this compound include:

[M - OH]⁺ (m/z 259): Loss of a hydroxyl radical from the carboxylic acid group. docbrown.info

[M - COOH]⁺ (m/z 231): Loss of the entire carboxyl group as a radical. libretexts.org

[M - SO₂CH₃]⁺ (m/z 197): Cleavage of the C-S bond, losing the methylsulfonyl radical.

The table below details the expected major fragments in the mass spectrum.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 276 | [C₁₄H₁₂O₄S]⁺ | Molecular Ion (M⁺) |

| 259 | [C₁₄H₁₁O₃S]⁺ | ·OH |

| 231 | [C₁₃H₁₁O₂S]⁺ | ·COOH |

| 197 | [C₁₃H₉O₂]⁺ | ·SO₂CH₃ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. quora.com The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure.

Key expected IR absorptions include:

O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. docbrown.inforesearchgate.net

C-H Stretch (Aromatic): Absorptions typically found just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Absorptions from the methyl group, typically found just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1700-1680 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid. quora.comresearchgate.net

S=O Stretch: Two strong absorption bands characteristic of the sulfonyl group, typically appearing around 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).

C=C Stretch (Aromatic): Several absorptions in the 1600-1450 cm⁻¹ region. youtube.com

The following table summarizes the principal IR absorption bands for identifying the functional groups in this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) docbrown.info |

| > 3000 | C-H Stretch | Aromatic Ring |

| < 3000 | C-H Stretch | Methyl (-CH₃) |

| 1700 - 1680 | C=O Stretch | Carboxylic Acid (-COOH) quora.com |

| 1600 - 1450 | C=C Stretch | Aromatic Ring youtube.com |

| 1350 - 1300 | S=O Asymmetric Stretch | Sulfonyl (-SO₂-) |

| 1160 - 1120 | S=O Symmetric Stretch | Sulfonyl (-SO₂-) |

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a valuable technique for analyzing compounds containing chromophores—parts of a molecule that absorb light in the ultraviolet or visible regions. In this compound, the biphenyl (B1667301) system and the carboxylic acid group constitute the primary chromophores. The electronic transitions within these conjugated systems give rise to characteristic absorption bands.

While specific experimental UV-Vis absorption data for this compound are not detailed in the available literature, the expected spectral characteristics can be inferred from the parent compound, 4-biphenylcarboxylic acid, and related benzoic acid derivatives. Benzoic acid itself exhibits distinct absorption maxima, which are influenced by the solvent and pH. The addition of a second phenyl ring to form the biphenyl structure, along with the electron-withdrawing methylsulfonyl group (-SO₂CH₃), would be expected to cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). The sulfonyl group acts as an auxochrome that modifies the absorption characteristics of the biphenyl chromophore.

For reference, the absorption maxima for the related compound, 4-biphenylcarboxylic acid, can provide an estimate of the spectral region of interest. A detailed experimental analysis would be required to determine the precise λmax values for this compound, which would likely involve dissolving the compound in a UV-transparent solvent, such as ethanol (B145695) or methanol, and recording the spectrum over the range of approximately 200-400 nm.

Table 1: UV Absorption Maxima for a Structurally Related Compound

| Compound | λmax (nm) | Solvent/Conditions | Reference |

|---|---|---|---|

| 4-Biphenylcarboxylic acid | Not specified | Not specified | nih.gov |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD), particularly single-crystal X-ray diffraction, is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While the specific crystal structure of this compound has not been reported in the surveyed literature, the expected solid-state conformation can be predicted based on studies of structurally similar molecules. Carboxylic acids frequently form centrosymmetric dimers in the solid state through strong intermolecular hydrogen bonds between the carboxyl groups of two adjacent molecules. nih.govnih.govresearchgate.net This R²₂(8) ring motif is a highly robust and common feature in the crystal engineering of benzoic acid derivatives.

To illustrate the type of detailed structural information obtained from such an analysis, crystallographic data for the related compound 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid is presented below. It is crucial to note that this illustrative compound is a sulfonamide, containing a sulfonylamino (-SO₂NH-) linker between the phenyl rings, whereas the target compound, this compound, is a sulfone with a direct carbon-carbon bond between the rings. Despite this structural difference, the data effectively demonstrate the precision of X-ray diffraction analysis. The study confirmed that the sulfonamide analogue also forms the characteristic head-to-head centrosymmetric dimers via O—H⋯O hydrogen bonds. nih.govresearchgate.net

Table 2: Illustrative Crystallographic Data for a Structurally Related Compound: 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₃NO₄S |

| Formula Weight | 291.31 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.1588 (2) |

| b (Å) | 6.9277 (2) |

| c (Å) | 20.0350 (6) |

| α (°) | 83.574 (1) |

| β (°) | 86.357 (1) |

| γ (°) | 72.824 (1) |

| Volume (ų) | 679.44 (4) |

| Z (Molecules per unit cell) | 2 |

| Temperature (K) | 296 |

| Radiation | Mo Kα |

| Dihedral Angle between Rings (°) | 35.47 (10) |

| Key Intermolecular Interaction | O—H⋯O Hydrogen Bonds Forming Centrosymmetric Dimers |

Data sourced from a single-crystal X-ray study of 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. nih.gov

A definitive structural analysis of this compound would require growing single crystals of the compound and performing a similar X-ray diffraction experiment. The resulting data would precisely define its molecular geometry and supramolecular assembly in the solid state.

Preclinical Biological Evaluation and Mechanistic Investigations of 4 4 Methylsulfonylphenyl Benzoic Acid Analogs

Enzyme Inhibition Studies

Analogs of 4-(4-methylsulfonylphenyl)benzoic acid have been identified as potent inhibitors of several key enzymes, most notably cyclooxygenase (COX) and carbonic anhydrase (CA).

The 4-methylsulfonylphenyl moiety is a critical pharmacophore for selective COX-2 inhibitors. nih.govresearchgate.net Rofecoxib (B1684582), a well-known derivative, demonstrates potent, time-dependent inhibition of purified human recombinant COX-2 with an IC50 value of 0.34 µM. nih.gov Its selectivity for COX-2 over COX-1 is significant, with an IC50 for COX-1 of 26 µM, only observable at very low substrate concentrations. nih.gov This preferential inhibition is a key feature of this class of compounds. nih.govresearchgate.net Other derivatives have also shown high COX-2 selectivity, with selective indices (COX-1 IC50/COX-2 IC50) reaching as high as 131. nih.govresearchgate.net

Beyond the COX enzymes, derivatives incorporating thiazole (B1198619) and methylsulfonyl groups have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms I and II. nih.gov Both the thiazole ring and the methylsulfonyl group are considered important for the inhibitory activity against these enzymes, which are involved in numerous physiological processes. nih.gov Additionally, N-substituted 4-sulfamoylbenzoic acid derivatives, structurally related to the target compound, have been shown to inhibit cytosolic phospholipase A2α (cPLA2α), with some analogs reaching submicromolar IC50 values. researchgate.net Other studies on benzoic acid derivatives have explored their inhibitory effects on enzymes like α-amylase, with the position of substituents on the benzene (B151609) ring significantly influencing activity. mdpi.com

Table 1: Enzyme Inhibition by this compound Analogs and Related Compounds

| Compound/Derivative Class | Target Enzyme | IC50 Value | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Rofecoxib | Purified Human COX-2 | 0.34 µM | >76 | nih.gov |

| Rofecoxib | Purified Human COX-1 | 26 µM | nih.gov | |

| 4-Methylsulfonylphenyl Derivative (Compd. 4) | COX-2 | - | 124 | nih.govresearchgate.net |

| 4-Methylsulfonylphenyl Derivative (Compd. 6b) | COX-2 | - | 131 | nih.govresearchgate.net |

| 4-Methylsulfonylphenyl Derivative (Compd. 6e) | COX-2 | - | 119 | nih.govresearchgate.net |

| Thiazole-methylsulfonyl derivatives | hCA I, hCA II | - | - | nih.gov |

| N-indolylethyl-substituted 4-sulfamoylbenzoic acid | cPLA2α | 0.25 µM | - | researchgate.net |

| 2,3,4-trihydroxybenzoic acid | α-Amylase | 17.30 mM | - | mdpi.com |

Receptor Antagonism/Agonism Profiling

The structural framework of benzoic acid derivatives allows for interaction with various receptors. Studies have explored the modification of these structures to target specific receptor sites, such as the estrogen receptor (ER) and free fatty acid receptors (FFARs).

Heterodimeric compounds linking (E/Z)-3-(4-((E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl)phenyl)acrylic acid (GW7604), a selective estrogen receptor modulator (SERM), to molecules known to bind the coactivator binding site (CABS) of the ER have been developed. nih.gov This approach aims to optimize the pharmacological profile by targeting both the ligand-binding site and the CABS simultaneously. The resulting binding affinities for ERα and ERβ are influenced by the nature of the CABS-binding moiety and the spacer connecting the two pharmacophores. nih.gov For instance, linking GW7604 to a benzimidazole (B57391) or thioxo-quinazolinone scaffold can enhance binding affinity and modulate receptor transactivation. nih.gov

In a different therapeutic area, novel phenoxyalkanoic acid derivatives have been synthesized and evaluated as agonists for the free fatty acid receptor 4 (FFAR4, also known as GPR120), a target for treating type 2 diabetes. mdpi.com Molecular docking studies indicate that the carboxyl group of these ligands forms crucial hydrogen bonds with amino acid residues within the receptor, stabilizing the binding mode. mdpi.com

Cellular Interaction and Activity Studies

The enzyme inhibitory activity of this compound analogs observed in biochemical assays translates to cellular systems. Rofecoxib is a potent inhibitor of COX-2-dependent prostaglandin (B15479496) E2 (PGE2) production in various cell models. nih.govresearchgate.net In human osteosarcoma cells, which selectively express COX-2, Rofecoxib demonstrated an IC50 of 26 nM. nih.gov Similarly, in Chinese hamster ovary (CHO) cells stably expressing human COX-2, the IC50 was 18 nM. nih.gov

The selectivity of these compounds is maintained in more complex cellular systems like human whole blood assays. In this ex vivo model, Rofecoxib selectively inhibited lipopolysaccharide-induced, COX-2-derived PGE2 synthesis with an IC50 of 0.53 µM, compared to an IC50 of 18.8 µM for the inhibition of COX-1-derived thromboxane (B8750289) B2 synthesis. nih.gov This demonstrates a clear functional selectivity for the COX-2 isoform within a cellular environment. nih.govresearchgate.net

Derivatives of benzoic acid and related heterocyclic structures have shown potential as antiproliferative agents. Various hybrid molecules and derivatives have been tested against a panel of human cancer cell lines. For example, benzopyran-4-one-isoxazole hybrid compounds exhibited selective antiproliferative activity, with one of the most active compounds showing significant cytotoxicity against six different cancer cell lines. mdpi.com

Naphthoxazole analogs, which can be considered extended, fused derivatives, have demonstrated higher antiproliferative potency than their smaller benzoxazole (B165842) counterparts. mdpi.com One chlorinated naphthoxazole derivative was active in the low micromolar range (IC50: 2.18–2.89 µM) against a panel of cancer cells, an activity level comparable to the chemotherapy drug cisplatin. mdpi.com Similarly, newly synthesized benzoxazepine derivatives showed the highest antiproliferative activity against HeLa (cervical adenocarcinoma) cells. scielo.br Studies on plant extracts containing active ingredients such as flavonoids and terpenoids have also identified antiproliferative effects against cell lines like MCF-7 (breast cancer), with IC50 values as low as 15.78 µg/ml. nih.gov

Table 2: Antiproliferative Activity of Selected Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Chlorinated Naphthoxazole Analog | Various | 2.18–2.89 µM | mdpi.com |

| Benzoxazepine Derivative (Compd. 13) | HeLa | - (Most active of series) | scielo.br |

| Methanol fraction of Inula viscosa | MCF-7 | 15.78 µg/ml | nih.gov |

| Methanol fraction of Ononis hirta | MCF-7 | 27.96 µg/ml | nih.gov |

| Benzopyran-4-one-isoxazole ester (Compd. 5a) | Various (6 lines) | - (Exceptional selectivity) | mdpi.com |

The potent and selective inhibition of COX-2 by 4-methylsulfonylphenyl derivatives underpins their significant anti-inflammatory activity in preclinical animal models. nih.govresearchgate.net In the widely used carrageenan-induced rat paw edema model, a standard test for acute inflammation, these compounds have demonstrated substantial in vivo efficacy. nih.govresearchgate.net One derivative, compound 4, achieved a 71% inhibition of edema, while another, compound 4f, showed 90.5% edema inhibition, which was superior to the reference drug indomethacin (B1671933) (86.7%). researchgate.net

Furthermore, Rofecoxib has shown protective effects in a rat model of adjuvant-induced arthritis, a more chronic inflammatory condition. nih.govresearchgate.net Daily oral administration of Rofecoxib led to a protective effect on the destruction of cartilage and bone structures associated with the disease. nih.gov These findings from in vivo models confirm the anti-inflammatory potential of this class of compounds.

Derivatives of benzoic acid have been investigated for their antimicrobial activity against a range of pathogens. researchgate.net A series of novel 5(4H)-oxazolone-based-sulfonamides exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com Another study on 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives found moderate activity against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 125 µg/mL. mdpi.comnih.gov

Schiff bases derived from p-aminobenzoic acid have also been synthesized and evaluated, with some compounds showing greater antibacterial than antifungal activity. chitkara.edu.in Hybrid molecules linking amoxicillin (B794) with derivatives of benzoic acid have been created to combat bacterial resistance. nih.gov One such hybrid, amoxicillin-p-nitrobenzoic acid, showed improved activity against Salmonella species and was effective against methicillin-resistant S. aureus (MRSA) with a MIC of 64 μg/ml. nih.gov Some derivatives also exhibit antifungal properties; a 1,3-oxazole derivative was active against Candida albicans, and certain oxazolone-based sulfonamides showed potent activity against Aspergillus niger and Candida albicans with MICs as low as 2-4 µg/mL. mdpi.commdpi.com

Table 3: Antimicrobial Activity of Benzoic Acid Derivatives

| Derivative Class | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid deriv. (Compd. 4) | Staphylococcus aureus | MIC | 125 µg/mL | mdpi.com |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid deriv. (Compd. 4) | Bacillus subtilis | MIC | 125 µg/mL | mdpi.com |

| Amoxicillin-p-nitrobenzoic acid hybrid (Compd. 6d) | Methicillin-resistant S. aureus (MRSA) | MIC | 64 µg/mL | nih.gov |

| Oxazolone-based sulfonamide (Compd. 9h) | Candida albicans | MIC | 2 µg/mL | mdpi.com |

| Oxazolone-based sulfonamide (Compd. 9h) | Aspergillus niger | MIC | 4 µg/mL | mdpi.com |

| p-Aminobenzoic acid Schiff base (Compd. 11) | Bacillus subtilis | pMIC | 2.11 µM/ml | chitkara.edu.in |

Metabolic Pathway Investigations in Preclinical Models

While specific preclinical metabolic studies on this compound are not extensively detailed in publicly available literature, the metabolic fate of structurally related compounds, such as the well-studied COX-2 inhibitor Celecoxib (B62257), provides a relevant framework for understanding potential biotransformation pathways. Celecoxib also contains a methylphenyl and a sulfonyl group, making its metabolic processes of comparative interest.

In preclinical models, particularly in rats, Celecoxib undergoes extensive metabolism. nih.gov The primary metabolic route involves the oxidation of the methyl group to a hydroxymethyl metabolite. nih.gov This is a typical Phase I metabolic reaction. Following this initial step, the hydroxymethyl group is further oxidized to a carboxylic acid metabolite. nih.gov

These Phase I metabolites can then undergo Phase II conjugation reactions. Specifically, glucuronide conjugates of both the hydroxymethyl and the carboxylic acid metabolites are formed. nih.gov This process of glucuronidation significantly increases the water solubility of the metabolites, facilitating their excretion from the body. nih.gov In rats, the majority of the administered dose of Celecoxib and its metabolites are excreted in the feces, with a smaller portion eliminated in the urine. nih.gov Less than 3% of the parent drug is typically eliminated unchanged, indicating that metabolism is the primary route of clearance. nih.govfda.gov

The cytochrome P450 (CYP) enzyme system, primarily CYP2C9, is largely responsible for the initial methyl hydroxylation of Celecoxib, with a minor contribution from CYP3A4. nih.govdrugbank.com These enzymatic processes are crucial for the biotransformation and subsequent elimination of the compound.

Below is a data table summarizing the key metabolic transformations observed for the analog, Celecoxib, in preclinical rat models.

| Metabolic Phase | Reaction | Metabolite | Enzymes Involved (Primarily) |

| Phase I | Methyl Oxidation | Hydroxymethyl metabolite | CYP2C9, CYP3A4 |

| Phase I | Further Oxidation | Carboxylic acid metabolite | Alcohol Dehydrogenases |

| Phase II | Glucuronidation | Glucuronide conjugates of metabolites | UDP-glucuronosyltransferases (UGTs) |

Elucidation of Biological Targets and Signaling Pathways

Research into analogs of this compound has consistently identified cyclooxygenase-2 (COX-2) as a primary biological target. nih.govnews-medical.net COX-2 is an enzyme that is induced at sites of inflammation and plays a crucial role in the synthesis of prostaglandins (B1171923), which are key mediators of pain, inflammation, and fever. news-medical.netontosight.ai

The anti-inflammatory and analgesic properties of these compounds are attributed to their selective inhibition of the COX-2 enzyme. nih.gov By blocking COX-2, these analogs effectively inhibit the production of prostaglandins, thereby mitigating the inflammatory response. nih.govclinpgx.org This selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key characteristic, as COX-1 is involved in protective functions such as maintaining the gastric lining. ontosight.ai

The primary signaling pathway affected by these compounds is, therefore, the prostaglandin synthesis pathway. Following an inflammatory stimulus, arachidonic acid is released from cell membranes and is converted by COX enzymes into prostaglandin H2 (PGH2). clinpgx.org PGH2 is then further metabolized into various biologically active prostanoids, including prostaglandins and thromboxanes. nih.gov By inhibiting COX-2, this compound analogs prevent the formation of PGH2 and its downstream inflammatory mediators. nih.gov

Beyond COX-2, studies on the analog Celecoxib have revealed other potential biological targets that may contribute to its broader pharmacological effects, particularly in the context of cancer research. These non-COX-2 targets include:

3-phosphoinositide-dependent protein kinase-1 (PDK1): Inhibition of the PDK1/Akt signaling pathway has been linked to the induction of apoptosis (programmed cell death) in tumor cells. nih.govnih.gov

Sarcoplasmic/endoplasmic reticulum (ER) calcium ATPase (SERCA): Inhibition of this enzyme can lead to an ER stress response, which may also trigger apoptosis. nih.gov

Carbonic Anhydrases (CAs): Certain isoforms, such as CAIX and CAXII, are expressed in various malignancies and are implicated in tumor growth. nih.gov

The table below summarizes the identified biological targets and the associated signaling pathways for analogs of this compound.

| Biological Target | Signaling Pathway | Physiological Effect |

| Cyclooxygenase-2 (COX-2) | Prostaglandin Synthesis | Anti-inflammatory, Analgesic |

| 3-phosphoinositide-dependent protein kinase-1 (PDK1) | PDK1/Akt Signaling | Apoptosis Induction |

| Sarcoplasmic/endoplasmic reticulum (ER) calcium ATPase (SERCA) | ER Stress Response | Apoptosis Induction |

| Carbonic Anhydrases (e.g., CAIX, CAXII) | pH Regulation | Potential Anti-tumor Activity |

Future Directions and Research Gaps in 4 4 Methylsulfonylphenyl Benzoic Acid Research

Exploration of Undiscovered Biological Activities

While the anti-inflammatory and COX-2 inhibitory effects of 4-(4-methylsulfonylphenyl)benzoic acid derivatives are well-documented, emerging evidence suggests a broader pharmacological potential. A significant research gap exists in the systematic exploration of these novel biological activities, which could lead to the development of new therapies for a range of diseases.

Future investigations should focus on several promising areas, including:

Antimicrobial Properties: Some benzoic acid derivatives containing sulfonyl groups have demonstrated antimicrobial activity. For instance, certain N-acyl-α-amino acid derivatives bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety have shown activity against Gram-positive bacteria. nih.gov A systematic screening of a diverse library of this compound analogs against a wide panel of pathogenic bacteria and fungi is warranted.

Anticonvulsant and Neuroprotective Effects: There is growing interest in the potential of COX-2 inhibitors to modulate neurological pathways. Novel methylsulfonylphenyl derivatives have been shown to possess anticonvulsant properties, with some compounds offering significant protection in preclinical models of seizures. nih.gov Further research could explore the neuroprotective potential of these compounds in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Activity: The role of COX-2 in carcinogenesis is well-established, and selective COX-2 inhibitors have been investigated for their chemopreventive and therapeutic potential. Beyond COX-2 inhibition, derivatives of this compound may exert anticancer effects through other mechanisms. Studies on related benzoic acid derivatives have shown promising cytotoxic activity against various cancer cell lines. nih.govnih.gov Future research should investigate the efficacy of these compounds in a broader range of cancer types and elucidate their molecular targets.

Modulation of Other Therapeutic Targets: The this compound scaffold could serve as a template for designing ligands for other enzymes and receptors. For example, derivatives of 3-sulfonamido benzoic acid have been identified as potent antagonists of the P2Y14 receptor, a potential target for inflammatory diseases like acute lung injury. mdpi.com Exploring the interaction of these compounds with other G-protein coupled receptors, ion channels, and enzymes could reveal novel therapeutic applications.

Metabolic Disorders: The link between inflammation and metabolic diseases such as diabetes and atherosclerosis is increasingly recognized. Given their anti-inflammatory properties, this compound derivatives could have a beneficial impact on these conditions. Research into the effects of these compounds on key metabolic pathways and their potential to ameliorate insulin (B600854) resistance and dyslipidemia is a promising avenue for future studies.

The following table summarizes potential novel biological activities and the corresponding research directions:

| Potential Biological Activity | Research Direction | Key Findings from Related Compounds |

| Antimicrobial | Screening against a broad spectrum of pathogens; mechanistic studies. | Derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid show activity against Gram-positive bacteria. nih.gov |

| Anticonvulsant | Evaluation in preclinical models of epilepsy; investigation of neuronal targets. | Novel methylsulfonyl phenyl derivatives protect against pentylenetetrazole-induced seizures. nih.gov |

| Anticancer | Screening against diverse cancer cell lines; elucidation of non-COX-2 mechanisms. | Benzoic acid derivatives have demonstrated significant cytotoxicity against various cancer cell lines. nih.govnih.gov |

| P2Y14R Antagonism | Design and synthesis of potent and selective antagonists for inflammatory diseases. | 3-Sulfonamido benzoic acid derivatives are potent P2Y14R antagonists. mdpi.com |

| Metabolic Modulation | Investigation of effects on insulin signaling, lipid metabolism, and atherosclerosis. | Anti-inflammatory agents are known to impact metabolic pathways. |

Development of Advanced Synthetic Methodologies

The traditional synthesis of this compound and its analogs often involves multi-step procedures that may require harsh reaction conditions and generate significant waste. The development of more efficient, sustainable, and versatile synthetic methods is a critical area for future research. Key directions include the adoption of green chemistry principles and the exploration of novel catalytic systems.

Green Chemistry Approaches:

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. The development of flow-based methods for the synthesis of sulfonyl chlorides and their subsequent conversion to sulfonamides, key steps in the preparation of many derivatives, would represent a significant advancement. aacrjournals.orgresearchgate.net